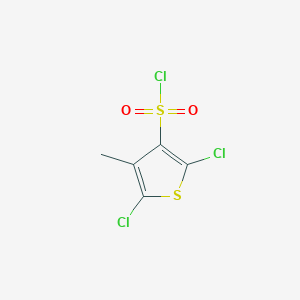

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

カタログ番号 B2650908

CAS番号:

145980-83-2

分子量: 265.55

InChIキー: PFSFHYOUCDSGDM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, also known as DMTSC, is a synthetic compound with a molecular weight of 265.57 . It is commonly used in various fields of research and industry due to its unique physical and chemical properties.

Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C5H3Cl3O2S2/c1-2-3 (12 (8,9)10)5 (7)11-4 (2)6/h1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.57 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用

Synthesis of Polymer and Membrane Materials

- Proton Exchange Membranes for Fuel Cells: A study detailed the synthesis of high molecular weight poly(2,5-benzophenone) derivatives via nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted benzophenones, a process closely related to the use of sulfonyl chloride derivatives in polymer synthesis. These polymers were sulfonated to introduce sulfonic acid moieties, aiming to enhance their proton conductivity, a crucial property for applications in fuel cells (Ghassemi & Mcgrath, 2004).

Synthesis of Antiviral Compounds

- Antiviral Activity of Sulfonamide Derivatives: Another study focused on the synthesis of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain compounds' antiviral properties against tobacco mosaic virus. This indicates the potential of sulfonyl chloride derivatives in synthesizing biologically active compounds (Chen et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition of Metals: Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media, illustrating the potential of thiophene derivatives in protecting metals against corrosion. This suggests that sulfonyl chloride derivatives could be key in synthesizing compounds with applications in materials protection (Lagrenée et al., 2002).

Synthesis of Organic Materials

- Functional Aromatic Multisulfonyl Chlorides: A comprehensive study on the synthesis of functional aromatic multisulfonyl chlorides, including those with acetophenone and sulfonyl chloride groups, showcases the broad utility of sulfonyl chlorides in creating complex organic molecules. These compounds serve as building blocks in synthesizing dendritic and other complex organic molecules, indicating their importance in materials science and organic chemistry (Percec et al., 2001).

特性

IUPAC Name |

2,5-dichloro-4-methylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSFHYOUCDSGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a cooled (10° C.) solution of 3-methylthiophene (5 g, 50 mmol) in dichloromethane (15 mL) was added a solution of sulfuryl chloride (8.6 mL) in dichloromethane (5 mL). The reaction mixture was maintained at 10° C. for 30 minutes, then at ambient temperature for 16 hours. The reaction was concentrated and redissolved in dichloromethane (30 mL) and cooled to −10° C. To the cooled solution was added chlorosulfonic acid (2 mL, 100 mmol). The reaction was maintained at −10° C. for 30 minutes, then at ambient temperature for 16 hours, at which time it was poured into ice water (50 mL) and extracted with dichloromethane (50 mL). The organic layer was dried (Mg2SO4) and concentrated to furnish a brown oil (3.3 g, 25%).

[Compound]

Name

ice water

Quantity

50 mL

Type

reactant

Reaction Step Four

Name

Yield

25%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

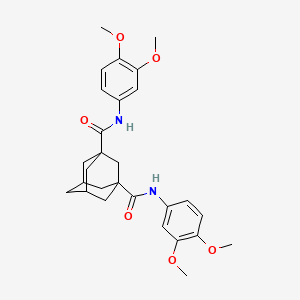

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)

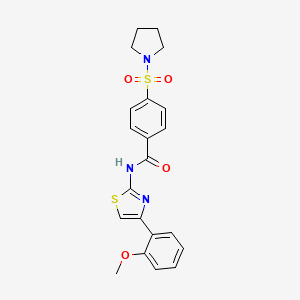

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)

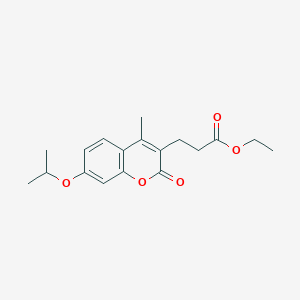

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

amine](/img/structure/B2650837.png)

![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)